molecular formula C21H19FN2O4 B2648297 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide CAS No. 942010-29-9

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2648297
CAS RN: 942010-29-9
M. Wt: 382.391
InChI Key: CWTZXJXEZADUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Profiling and Analysis

One study focused on the in vitro metabolism of AG7088 , a potent and irreversible inhibitor of the rhinovirus 3C protease, exploring its metabolic pathways in liver microsomes from various species. This research highlighted the primary pathway of ethyl ester hydrolysis producing metabolite M4 (AG7185), alongside minor hydroxylation products, indicating species-specific metabolic profiles which could inform drug development and toxicity studies (Zhang et al., 2001).

Novel Compound Synthesis and Anticonvulsant Activities

Another research effort detailed the synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives , revealing compounds with significant anticonvulsant activities in mice. This study contributes to the development of new treatments for epilepsy, showcasing the importance of structural modifications to enhance biological activity (Kohn et al., 1993).

Exploring Peripheral Benzodiazepine Receptor (PBR) Ligands

Further, research on novel fluoro substituted benzo[b]pyran derivatives with anti-lung cancer activity has been conducted. These compounds exhibit anticancer activity at low concentrations, demonstrating potential for developing new cancer therapies (Hammam et al., 2005).

Antiallergic Potential

Studies also include the development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents. These compounds have been tested for their ability to inhibit histamine release and IL-4 production, showcasing a novel approach to treating allergies and possibly other immune-related disorders (Menciu et al., 1999).

Enzymatic Studies and Drug Hydrolysis

Significant work has been done on understanding the enzymatic N-hydroxylation and reduction in drug metabolism, specifically looking at the role these processes play in drug-induced liver toxicity. This research provides critical insights into the mechanisms of drug-induced adverse effects and how they can be mitigated (Ohbuchi et al., 2009).

properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-18-9-5-4-6-15(18)14-28-20-11-24(17(13-25)10-19(20)26)12-21(27)23-16-7-2-1-3-8-16/h1-11,25H,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTZXJXEZADUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.